molecular formula C10H9FO2 B13975680 (5-Fluoro-2-prop-2-ynoxyphenyl)methanol

(5-Fluoro-2-prop-2-ynoxyphenyl)methanol

Cat. No.: B13975680
M. Wt: 180.17 g/mol
InChI Key: BLHDSIGQXAHSRB-UHFFFAOYSA-N
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Description

(5-Fluoro-2-prop-2-ynoxyphenyl)methanol is an organic compound characterized by the presence of a fluorine atom, a prop-2-ynoxy group, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-prop-2-ynoxyphenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-prop-2-ynoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 5-fluoro-2-prop-2-ynoxybenzaldehyde or 5-fluoro-2-prop-2-ynoxybenzoic acid.

    Reduction: Formation of 5-fluoro-2-prop-2-ynoxyphenylmethane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(5-Fluoro-2-prop-2-ynoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-prop-2-ynoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

(5-Fluoro-2-prop-2-ynoxyphenyl)methanol can be compared with similar compounds, such as:

    (5-Fluoro-2-hydroxyphenyl)methanol: Lacks the prop-2-ynoxy group, resulting in different chemical properties and reactivity.

    (5-Fluoro-2-prop-2-ynoxyphenyl)ethanol: Contains an ethanol group instead of a methanol group, leading to variations in its biological activity and applications.

    (5-Fluoro-2-prop-2-ynoxyphenyl)acetaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(5-fluoro-2-prop-2-ynoxyphenyl)methanol

InChI

InChI=1S/C10H9FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2

InChI Key

BLHDSIGQXAHSRB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)F)CO

Origin of Product

United States

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